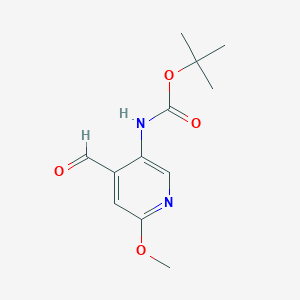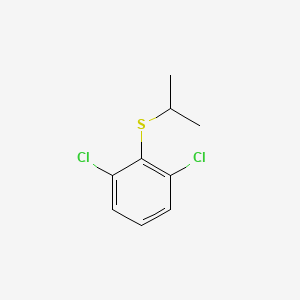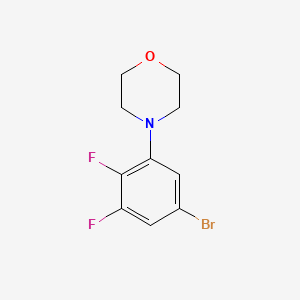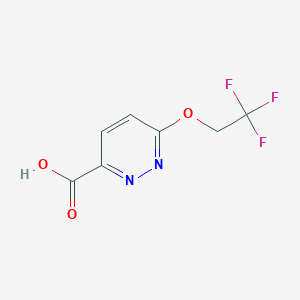
6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid
Overview
Description
“6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid” is a research chemical with the molecular formula C7H5F3N2O3 . It is a derivative of pyridazine, a basic aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid” consists of a pyridazine ring substituted with a carboxylic acid group at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position .Physical And Chemical Properties Analysis
The molecular weight of “6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid” is 222.123 . Additional physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.Scientific Research Applications
1. Chemical Synthesis and Modification
6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid and its derivatives have been explored for various chemical synthesis and modification processes. For instance, functionalization and cyclization reactions of related pyrazole-carboxylic acids have been studied, showing potential for creating diverse chemical structures (Akçamur et al., 1997).
2. Herbicidal Activities
Research has demonstrated the effectiveness of pyridazine derivatives, including those similar to 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, in herbicidal applications. Studies have shown that certain derivatives exhibit significant herbicidal activities, useful in agricultural contexts (Xu et al., 2012).
3. Antibacterial Properties
Some derivatives of pyridazine-3-carboxylic acid have been synthesized and shown to possess promising antibacterial activities. These compounds have been compared with standard drugs and displayed effectiveness against both gram-positive and gram-negative organisms (Nagawade et al., 2005).
4. Structural and Molecular Studies
Structural analyses of pyridazine derivatives, including the study of molecular frameworks and bonding interactions, have been a significant area of research. This includes analysis of the structural variations in complexes with pyridazine ligands and aromatic polycarboxylic acids (Wang et al., 2014).
properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-2-1-4(6(13)14)11-12-5/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZRBRNXHFNPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




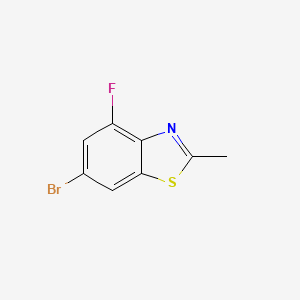

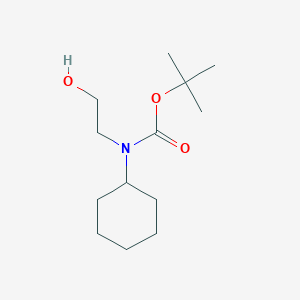
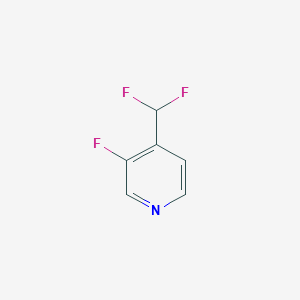
amine](/img/structure/B1443346.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)



